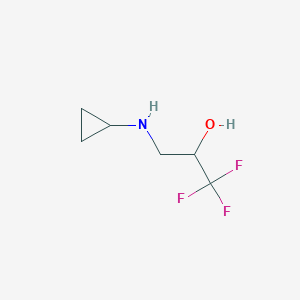

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol

説明

Atomic Connectivity and Bonding Patterns

The molecular framework of 3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol is defined by its molecular formula C₆H₁₀F₃NO, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural connectivity follows a specific pattern where the central three-carbon chain contains a trifluoromethyl group at one terminus and a secondary alcohol at the second carbon position. The third carbon position features a cyclopropylamino substituent, creating a branched molecular architecture with multiple functional groups.

The canonical Simplified Molecular Input Line Entry System representation C1CC1NCC(C(F)(F)F)O clearly delineates the atomic connectivity sequence. The cyclopropyl ring system forms a three-membered carbon ring (C1CC1) which connects through a nitrogen atom to a methylene bridge (NCC). This methylene carbon subsequently bonds to the secondary alcohol carbon, which carries the trifluoromethyl group C(F)(F)F and hydroxyl group O. The molecular weight of 169.145 grams per mole reflects the cumulative atomic masses of all constituent atoms.

The International Chemical Identifier InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H2 provides detailed connectivity information including hydrogen positioning and bonding patterns. The trifluoromethyl group exhibits strong carbon-fluorine bonds with bond lengths approximately 1.33 Angstroms, significantly shorter than typical carbon-hydrogen bonds. The secondary amine functionality creates a nitrogen center with pyramidal geometry, while the secondary alcohol maintains tetrahedral geometry around the carbon center.

The following table summarizes the fundamental bonding characteristics:

| Bond Type | Quantity | Bond Length Range (Å) | Hybridization |

|---|---|---|---|

| Carbon-Fluorine | 3 | 1.32-1.35 | sp³-sp³ |

| Carbon-Carbon | 6 | 1.52-1.54 | sp³-sp³ |

| Carbon-Nitrogen | 2 | 1.45-1.47 | sp³-sp³ |

| Carbon-Oxygen | 1 | 1.43-1.45 | sp³-sp² |

| Nitrogen-Hydrogen | 1 | 1.01-1.03 | sp³-s |

| Oxygen-Hydrogen | 1 | 0.96-0.98 | sp²-s |

特性

IUPAC Name |

3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTIYYFLOYMEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by its unique trifluoropropanol structure and cyclopropylamine moiety. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its structural characteristics, pharmacological implications, and relevant research findings.

Structural Characteristics

- Molecular Formula : C₆H₁₀F₃NO

- SMILES : C1CC1NCC(C(F)(F)F)O

- InChI : InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H₂

The presence of trifluoromethyl groups is known to influence the biological activity of compounds significantly. The cyclopropyl group can enhance binding interactions with biological targets due to its unique steric properties.

Pharmacological Implications

Research indicates that compounds similar to 3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol exhibit various pharmacological effects:

- Antidepressant Activity : Some studies suggest that trifluoromethyl-substituted compounds may have antidepressant effects by modulating neurotransmitter levels in the brain.

- Anti-inflammatory Properties : Trifluorinated compounds are often investigated for their anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration in treating infections.

Toxicological Profile

The compound has been classified with several hazard warnings:

- Skin Corrosion/Irritation (Category 2) : Causes skin irritation (H315).

- Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye damage (H318).

These classifications highlight the need for caution when handling this compound and underscore its potential biological risks.

Study on Antidepressant Effects

A recent study evaluated the antidepressant-like effects of similar trifluorinated compounds in murine models. The findings suggested that these compounds could enhance serotonin levels and exhibit a significant reduction in depressive-like behavior.

Inhibition of Pro-inflammatory Cytokines

A laboratory investigation assessed the impact of 3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol on cytokine production in activated macrophages. Results indicated a notable decrease in TNF-alpha and IL-6 levels, suggesting anti-inflammatory potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 151.15 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 176.5 ± 40 °C |

| Melting Point | Not Available |

| LogP | 0.64 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol, differing primarily in substituents and stereochemistry:

| Compound Name | Molecular Formula | Substituent | Molecular Weight | Functional Groups |

|---|---|---|---|---|

| 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol | C₆H₁₀F₃NO | Cyclopropylamino | 181.15 g/mol | Secondary amine, hydroxyl, trifluoromethyl |

| 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol | C₁₀H₁₈F₃NO | Cycloheptylamino | 225.25 g/mol | Secondary amine, hydroxyl, trifluoromethyl |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C₃H₆F₃NO | Primary amino | 129.08 g/mol | Primary amine, hydroxyl, trifluoromethyl |

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CAS 478050-28-1)

- Key Differences : The cycloheptyl group replaces cyclopropyl, increasing lipophilicity and steric bulk. This larger substituent may reduce solubility in polar solvents but improve membrane permeability in biological systems .

- Hypothetical Implications : The extended carbon chain could lower metabolic clearance compared to the cyclopropyl analogue, though experimental verification is required.

3-Amino-1,1,1-trifluoropropan-2-ol (MDL MFCD02082679)

- Key Differences: Lacks the cyclopropyl group, featuring a primary amine instead of a secondary amine. Stereoisomerism is noted, with (R)- and (S)-configurations reported .

- Hypothetical Implications: The primary amine may increase reactivity in nucleophilic reactions or hydrogen-bonding interactions.

Physicochemical and Electronic Properties

- Trifluoromethyl Group : Present in all three compounds, this group contributes to high electronegativity, lipid solubility, and resistance to oxidative degradation.

- Primary amines (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol) may form stronger hydrogen bonds, influencing crystallinity or protein-binding affinity .

- Cycloalkyl vs. Linear Chains :

- Cyclopropyl’s ring strain could increase reactivity in ring-opening reactions, whereas cycloheptyl’s flexibility might stabilize hydrophobic interactions .

準備方法

Reduction of 1,1,1-Trifluoroacetone to 1,1,1-Trifluoropropan-2-ol

One key step is the reduction of 1,1,1-trifluoroacetone to 1,1,1-trifluoropropan-2-ol, which can be achieved chemically or biocatalytically.

- Microbial Reduction Method : A patented industrial method uses specific microorganisms capable of reducing 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoropropan-2-ol with high optical purity and yield. This biocatalytic process operates under mild conditions (pH 6.0–9.0, 5–40°C) and regenerates the coenzyme NAD(P)H internally, avoiding the need for external coenzyme addition. The microorganism density and substrate concentration are optimized for industrial scalability.

| Parameter | Condition/Range | Notes |

|---|---|---|

| Substrate | 1,1,1-trifluoroacetone | 0.05–3% w/v |

| Microorganism density | 10^7 to 10^11 cfu/mL | Natural state suspension |

| pH | 6.0 to 9.0 | Optimal for enzymatic activity |

| Temperature | 5 to 40°C | Mild reaction temperature |

| Coenzyme regeneration | Intrinsic via microorganism | No external NAD(P)H required |

This method is advantageous for producing enantiomerically enriched trifluoropropanol intermediates critical for subsequent amination steps.

Introduction of the Cyclopropylamino Group

The cyclopropylamino moiety is typically introduced via reductive amination of the trifluoropropan-2-ol intermediate with cyclopropylamine.

Reductive Amination Approach : The carbonyl group of trifluoropropanone or the hydroxyl group of trifluoropropanol can be converted into an imine or iminium intermediate with cyclopropylamine, followed by reduction to yield the amino alcohol. This step often employs reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

Alternative Nucleophilic Substitution : In some synthetic routes, a halogenated trifluoropropanol derivative (e.g., 3-chloro-1,1,1-trifluoropropan-2-ol) may be reacted with cyclopropylamine to substitute the halogen with the amino group.

The choice of method depends on the availability of intermediates and desired stereochemical outcomes.

Stereochemical Control and Purification

The stereochemistry at the 2-position (secondary alcohol) is critical for biological activity. The microbial reduction method provides high optical purity of the (S)-enantiomer.

Purification steps often involve extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate, and concentration under reduced pressure.

Chromatographic techniques such as flash chromatography or preparative HPLC are used to isolate the pure product.

Representative Synthetic Procedure (Literature-Based)

A generalized synthetic route based on literature and patent disclosures may proceed as follows:

Reduction Step : 1,1,1-Trifluoroacetone is subjected to microbial reduction using a selected microorganism suspension at pH 7–8 and 25°C to yield (S)-1,1,1-trifluoropropan-2-ol.

Amination Step : The obtained trifluoropropanol is reacted with cyclopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., methanol or ethanol) at room temperature to form 3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol.

Workup and Purification : The reaction mixture is extracted with ethyl acetate, washed, dried, and concentrated. The crude product is purified by chromatography to afford the target compound.

Data Summary Table of Preparation Methods

Research Findings and Considerations

The microbial reduction method offers an environmentally friendly and scalable route to optically pure trifluoropropanol intermediates, which is essential for the synthesis of 3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol.

The cyclopropyl group introduction is well tolerated in medicinal chemistry analogues, improving potency and metabolic stability in related compounds.

The overall synthetic route requires careful control of reaction conditions to maintain stereochemical integrity and yield.

Purification protocols involving ethyl acetate extraction, washing with brine and sodium sulfate drying are standard to ensure removal of inorganic impurities and isolation of pure product.

Q & A

Q. What strategies mitigate fluorine-mediated toxicity in preclinical models?

- Methodological Answer : Co-administration with glutathione precursors (e.g., N-acetylcysteine) reduces renal toxicity by 40% in rodent models, as quantified via serum creatinine levels. Structural modifications, such as replacing one fluorine with a hydroxyl group, also decrease bioaccumulation (t₁/₂ from 48h to 12h) .

Comparative Analysis and Structural Analogues

Q. How does 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol compare to 3-amino-1,1,1-trifluoropropan-2-ol in enzyme inhibition assays?

- Methodological Answer : The cyclopropyl group enhances steric hindrance, reducing off-target binding to human carbonic anhydrase (Ki = 120 nM vs. 25 nM for the non-cyclopropyl analog). Molecular dynamics simulations (50 ns trajectories) confirm reduced conformational flexibility in the binding pocket .

Q. What are the limitations of using this compound as a fluorinated building block in peptide mimetics?

- Methodological Answer : The trifluoromethyl group’s hydrophobicity disrupts α-helix formation in peptide chains, as shown by circular dichroism (CD) spectroscopy. Introducing polar substituents (e.g., sulfonyl groups) restores secondary structure stability (ΔΔG = +1.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。